N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide
Description
N1-Cycloheptyl-N2-(2-ethoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a cycloheptyl group at the N1 position and a 2-ethoxyphenyl moiety at the N2 position. The compound’s design aligns with principles outlined in studies on oxalamide-based nucleating agents, where substituent flexibility and hydrogen-bonding capacity are critical for miscibility and phase separation in polymer matrices .
Properties
IUPAC Name |
N-cycloheptyl-N'-(2-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-2-22-15-12-8-7-11-14(15)19-17(21)16(20)18-13-9-5-3-4-6-10-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIINIFHOOJWAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide typically involves the reaction of cycloheptylamine with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with oxalyl chloride to yield the final product. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the purity and yield of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted oxalamides.
Scientific Research Applications
N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(2-ethoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their properties:
Impact of Substituent Position and Size
- Cycloheptyl vs. Smaller Cycloalkyl Groups: The cycloheptyl group in the target compound and Compound 62 introduces greater steric bulk compared to cyclohexyl (Compound 61) or cyclopentyl groups. However, excessive bulk could hinder phase separation during cooling, a critical factor for nucleation efficiency .
- Ortho vs. Para Substituents : The 2-ethoxyphenyl group in the target compound (ortho-substituted) likely reduces hydrogen-bonding efficiency compared to para-substituted analogs (e.g., 4-methoxyphenethyl in Compound 62). Para-substituents enable better molecular alignment and stronger intermolecular interactions, as observed in oxalamide-based nucleating agents .
Thermal and Crystallization Behavior
- Melting and Phase Separation : Studies on oxalamides () demonstrate that flexible spacers and end-group modifications control melting temperatures and phase separation. The target compound’s ethoxy group may lower its melting point compared to methoxy-substituted analogs, affecting its ability to crystallize prior to polymer solidification .
- Nucleation Efficiency : Compound 2 in , with PHB-like end-groups, showed enhanced nucleation by phase-separating near the polymer’s melting temperature. The target compound’s 2-ethoxyphenyl group may reduce this efficiency due to steric hindrance, underscoring the importance of substituent position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
